Iron(II) Trifluoromethanesulfonate
Overview
Description
Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is an inorganic compound with the chemical formula C2F6FeO6S2. It is a coordination complex where iron is in the +2 oxidation state, coordinated with trifluoromethanesulfonate anions. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, particularly alkenes and alkynes .
Mode of Action
This compound acts as a catalyst for hydrosilylation and hydroboration of alkenes and alkynes . In these reactions, it facilitates the addition of silane and borane groups to the carbon-carbon double or triple bonds .
Result of Action
The primary result of this compound’s action is the facilitation of organic reactions. It allows for the efficient addition of silane and borane groups to alkenes and alkynes . This can result in the formation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to humidity and oxygen . Its solubility can also be affected by the solvent used, with it being slightly soluble in DMSO when heated and sonicated . These factors can influence the compound’s efficacy and stability as a catalyst.
Biochemical Analysis
Biochemical Properties
Iron(II) Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been shown to interact with cytochrome P450 enzymes, enhancing their catalytic activity. The nature of these interactions involves the coordination of the iron center with the active sites of the enzymes, leading to increased reaction rates and efficiency .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cell signaling dynamics. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in gene transcription .
Preparation Methods
Iron(II) Trifluoromethanesulfonate can be synthesized through the reaction of iron(II) chloride with sodium trifluoromethanesulfonate. The reaction typically takes place in an inert atmosphere to prevent oxidation of iron(II) to iron(III). The product is then purified through crystallization .
Reaction:
FeCl2+2NaCF3SO3→Fe(CF3SO3)2+2NaCl
In industrial settings, the production process involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Iron(II) Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to iron(III) trifluoromethanesulfonate under certain conditions.
Reduction: It can be reduced back to iron(0) or iron(I) in the presence of strong reducing agents.
Substitution: The trifluoromethanesulfonate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines under controlled conditions.
Major Products:
Oxidation: Iron(III) trifluoromethanesulfonate.
Reduction: Metallic iron or iron(I) complexes.
Substitution: Various iron(II) complexes with different ligands.
Scientific Research Applications
Iron(II) Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of metalloenzymes and their mechanisms.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Iron(II) Trifluoromethanesulfonate can be compared with other iron(II) and iron(III) sulfonates, such as:
Iron(III) Trifluoromethanesulfonate: Similar in structure but with iron in the +3 oxidation state, leading to different reactivity and catalytic properties.
Iron(II) Methanesulfonate: Similar coordination environment but with methanesulfonate ligands instead of trifluoromethanesulfonate, resulting in different solubility and reactivity.
Iron(II) p-Toluenesulfonate: Another sulfonate complex with different steric and electronic properties due to the presence of the toluene group
Uniqueness: this compound is unique due to the strong electron-withdrawing effect of the trifluoromethanesulfonate ligands, which enhances its catalytic activity and stability in various chemical reactions.
Properties
CAS No. |
59163-91-6 |
---|---|
Molecular Formula |
CHF3FeO3S |
Molecular Weight |
205.92 g/mol |
IUPAC Name |
iron;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
QZLVALRWETVYSE-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Fe] |
Pictograms |
Corrosive |
Synonyms |
iron(II) triflate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Iron(II) Trifluoromethanesulfonate commonly used for in chemical research?
A1: this compound (Fe(OTf)2) serves as a versatile Lewis acid catalyst in various organic reactions. Its ability to activate electrophilic substrates makes it valuable for promoting transformations like cycloadditions and multicomponent reactions. [] For instance, it effectively catalyzes the synthesis of imidazolidinyl spirooxindole derivatives through a multicomponent cascade reaction, achieving high yields and diastereoselectivity. []
Q2: How does the structure of this compound influence its catalytic activity?
A2: The Lewis acidity of Fe(OTf)2, stemming from the electron-deficient iron(II) center, is crucial for its catalytic activity. The trifluoromethanesulfonate (OTf-) anions, being weakly coordinating, allow for easy substrate access to the metal center, facilitating its interaction with reactants and enabling catalytic transformations. []
Q3: Are there examples of this compound being used in supramolecular chemistry?
A3: Yes, researchers have successfully utilized this compound in the self-assembly of intricate supramolecular structures. One example involves its reaction with tetrakis(4-aminophenyl)porphyrin (H2-tapp), 2-formylpyridine, and trifluoromethanesulfonate in DMF, leading to the formation of a novel M8L6 cubic cage denoted as [H21]·16OTf. [] This cage possesses the unique ability to encapsulate large aromatic guests selectively. []
Q4: Can this compound accommodate different metal centers within the M8L6 cubic cage structure?
A4: Interestingly, the formation of the M8L6 cubic cage is not limited to iron. Substituting nickel(II) tetrakis(4-aminophenyl)porphyrin (Ni-tapp) or zinc(II) tetrakis(4-aminophenyl)porphyrin (Zn-tapp) for H2tapp under identical reaction conditions yielded analogous nickel-containing (Ni-1) and zinc-containing (Zn-1) cages. [] This suggests a broader applicability of this synthetic strategy for creating diverse metallosupramolecular architectures.
Q5: What spectroscopic techniques are employed to characterize this compound and its complexes?
A5: Researchers rely on various techniques to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the structure and symmetry of the formed complexes in solution. [] Electrospray mass spectrometry (ESI-MS) provides insights into the molecular weight and composition of the compounds. [] Additionally, single-crystal X-ray diffraction analysis offers detailed information about the solid-state structure and bonding parameters of crystalline complexes. []
Q6: Is this compound employed in the synthesis of Metal-Organic Frameworks (MOFs)?
A6: this compound serves as a valuable precursor in the synthesis of Metal-Organic Frameworks. In a one-pot solvothermal synthesis, it reacts with 4-formylimidazole, hydrazine, and sodium azide, generating a unique MOF featuring tetrazole-padded helical channels and displaying a rare unh topology. []
Q7: How is this compound involved in the formation of the tetrazole ligand within the MOF structure?
A7: During the MOF synthesis, this compound plays a crucial role in promoting the in situ formation of the 1,5-disubstituted tetrazole ligand. It facilitates condensation, cycloaddition, and coordination reactions between the starting materials, leading to the incorporation of the tetrazole moiety within the MOF framework. []
Q8: Beyond catalysis and supramolecular chemistry, are there other applications for this compound?
A8: Yes, this compound finds applications in material science, particularly in the field of electrochromic polymers. Researchers have utilized it to synthesize an iron(II) complex with a styrene-based ligand that undergoes reductive electropolymerization to form thin films. [] This polymeric complex exhibits reversible color changes upon electrochemical oxidation and reduction, holding promise for electrochromic devices. []
Q9: What are the color transitions observed in the electrochromic polymer derived from this compound?
A9: The electrochromic polymer exhibits distinct color changes depending on its oxidation state. In its neutral state, containing Fe(II), the polymer appears yellow with an absorption band at 370 nm. [] Upon oxidation to the Fe(III) state, the polymer becomes nearly colorless and the absorption band shifts to 350 nm. [] Interestingly, upon reduction to the Fe(I) state, the polymer displays an intense yellow color with an absorption band around 410 nm. []
Q10: How stable is the electrochromic polymer derived from this compound upon repeated electrochemical cycling?
A10: The electrochromic performance of the polymer was evaluated through cyclic voltammetry and spectroelectrochemical measurements. [] Studies demonstrated that the polymer undergoes quasi-reversible redox processes and maintains its color-changing ability upon multiple oxidation/reduction cycles, indicating its potential for long-term use in electrochromic applications. []
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